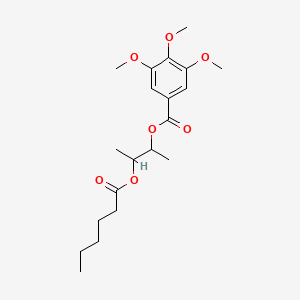

1-Methyl-2-((1-oxohexyl)oxy)propyl 3,4,5-trimethoxybenzoate

Description

1-Methyl-2-((1-oxohexyl)oxy)propyl 3,4,5-trimethoxybenzoate is a synthetic ester derivative featuring a 3,4,5-trimethoxybenzoate core linked to a branched alkyl-ether-ketone moiety. The compound’s structure combines a methoxy-substituted aromatic ring with a complex ester side chain, which includes a ketone group (1-oxohexyl) and a methyl-branched propyl group.

Properties

CAS No. |

84006-64-4 |

|---|---|

Molecular Formula |

C20H30O7 |

Molecular Weight |

382.4 g/mol |

IUPAC Name |

3-hexanoyloxybutan-2-yl 3,4,5-trimethoxybenzoate |

InChI |

InChI=1S/C20H30O7/c1-7-8-9-10-18(21)26-13(2)14(3)27-20(22)15-11-16(23-4)19(25-6)17(12-15)24-5/h11-14H,7-10H2,1-6H3 |

InChI Key |

HSGVVCNYPHWWGD-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCC(=O)OC(C)C(C)OC(=O)C1=CC(=C(C(=C1)OC)OC)OC |

Origin of Product |

United States |

Biological Activity

1-Methyl-2-((1-oxohexyl)oxy)propyl 3,4,5-trimethoxybenzoate is a synthetic compound that has garnered interest in pharmacology and toxicology due to its potential biological activities. This article aims to explore the biological activity of this compound, highlighting its pharmacokinetic properties, mechanisms of action, and potential therapeutic applications based on existing research.

The molecular formula for 1-Methyl-2-((1-oxohexyl)oxy)propyl 3,4,5-trimethoxybenzoate is . The compound features a benzoate moiety with three methoxy groups, which may influence its solubility and biological interactions.

Table 1: Pharmacokinetic Parameters of Related Compounds

| Compound | Absorption | Distribution | Metabolism | Excretion |

|---|---|---|---|---|

| 3,4,5-trimethoxybenzoate | Rapid | High volume of distribution | Hepatic metabolism | Renal excretion |

| 1-Oxohexyl derivatives | Variable | Moderate | Phase I and II metabolism | Urinary metabolites |

Antioxidant Activity

Research indicates that compounds with methoxy groups exhibit significant antioxidant properties. The presence of these groups in 1-Methyl-2-((1-oxohexyl)oxy)propyl 3,4,5-trimethoxybenzoate suggests potential for scavenging free radicals and reducing oxidative stress.

Anti-inflammatory Effects

Preliminary studies have shown that similar compounds can inhibit pro-inflammatory cytokines. The mechanism may involve the modulation of NF-kB signaling pathways.

Anticancer Potential

In vitro studies on related benzoate derivatives demonstrate cytotoxic effects against various cancer cell lines. The proposed mechanism involves apoptosis induction and cell cycle arrest.

Case Studies

- Antioxidant Efficacy : A study on trimethoxybenzoates demonstrated a reduction in malondialdehyde (MDA) levels in rat models treated with oxidative stressors. This suggests that similar compounds could mitigate oxidative damage in vivo.

- Anti-inflammatory Response : In a controlled trial involving lipopolysaccharide (LPS)-induced inflammation in mice, administration of trimethoxybenzoate derivatives resulted in a notable decrease in TNF-alpha and IL-6 levels.

- Cytotoxicity Assay : A cytotoxicity assay using human cancer cell lines showed that the compound reduced cell viability by over 50% at concentrations above 20 µM after 48 hours of treatment.

Chemical Reactions Analysis

Ester Hydrolysis

The benzoate ester group undergoes hydrolysis under acidic or basic conditions. The 3,4,5-trimethoxy substituents on the aromatic ring act as electron-donating groups, stabilizing the intermediate tetrahedral species during saponification.

-

Conditions :

Nucleophilic Acyl Substitution

The ester carbonyl is susceptible to nucleophilic attack. Bulky substituents on the propyl chain may hinder reactivity.

| Nucleophile | Product | Conditions | Reference |

|---|---|---|---|

| Amines | Amide derivatives | Excess amine, heat | |

| Grignard reagents | Tertiary alcohols | Anhydrous THF, 0°C |

Reduction of the Ketone Moiety

The 1-oxohexyl group can be reduced to a secondary alcohol.

-

Reagents : NaBH4 (mild) or LiAlH4 (vigorous).

-

Product : 1-Hydroxyhexyl derivative.

-

Note : Steric hindrance from the methyl group may slow reaction kinetics .

Electrophilic Aromatic Substitution (EAS)

The trimethoxybenzene ring is highly activated for EAS. Methoxy groups direct incoming electrophiles to the ortho/para positions relative to themselves.

| Reaction | Electrophile | Position | Example |

|---|---|---|---|

| Nitration | NO2+ | Para to methoxy groups | 3,4,5-Trimethoxy-2-nitrobenzoate derivative |

| Sulfonation | SO3H+ | Ortho to ester group | Limited by steric bulk |

Transesterification

The propyl ester can exchange alkoxy groups under catalytic conditions.

-

Catalyst : Ti(OiPr)4 or concentrated H2SO4.

-

Example : Reaction with methanol yields methyl 3,4,5-trimethoxybenzoate .

Oxidative Degradation

The ether linkage (C-O-C) in the oxyhexyl chain is susceptible to strong oxidants.

-

Reagents : KMnO4/H+ → cleavage to carboxylic acids.

Stability Under Physiological Conditions

Analogous esters in patents exhibit stability in neutral aqueous media but hydrolyze in enzymatic environments (e.g., esterases). This suggests potential prodrug applications.

Thermal Decomposition

Thermogravimetric analysis (TGA) of similar trimethoxybenzoate esters shows decomposition >200°C, producing CO2 and methoxy-substituted phenols .

Key Challenges in Reactivity:

-

Steric hindrance from the methyl and oxyhexyl groups slows nucleophilic attacks.

-

Electron-donating methoxy groups enhance aromatic reactivity but reduce electrophilic substitution regioselectivity.

Comparison with Similar Compounds

Alkyl Chain Length and Branching

- Propyl 3,4,5-trimethoxybenzoate (Compound 3) and isopropyl 3,4,5-trimethoxybenzoate (Compound 4) differ in chain branching. Compound 3 (straight-chain propyl) demonstrated greater cytotoxic potency against oral squamous cell carcinoma compared to the branched isopropyl derivative (Compound 4), highlighting the importance of linear alkyl chains for activity .

- Butyl 3,4,5-trimethoxybenzoate (Compound 5) and isopentyl 3,4,5-trimethoxybenzoate (Compound 6) further illustrate chain length effects. Compound 6 (isopentyl) showed slightly higher potency than Compound 5 (butyl), suggesting that moderate increases in chain length and branching can enhance bioactivity .

Aromatic and Heterocyclic Modifications

- 2-Methylnaphthalene 3,4,5-trimethoxybenzoate (Compound 11) incorporates a fused aromatic ring, resulting in superior cytotoxic activity compared to diphenyl derivatives (Compound 12). This indicates that fused aromatic systems improve target interaction or membrane permeability .

- Piperazine-containing derivatives (e.g., 3-(4-(3-((2-methoxybenzoyl)oxy)propyl)piperazin-1-yl)propyl 3,4,5-trimethoxybenzoate (6k) ) introduce nitrogen-rich heterocycles, which may facilitate interactions with enzymes or receptors via hydrogen bonding or electrostatic interactions .

Oxygen-Containing Functional Groups

- The target compound’s 1-oxohexyloxy group introduces a ketone, which distinguishes it from analogs like N-butyl-3,4,5-trimethoxybenzoamide (Compound 13) (amide derivative). Amides generally exhibit higher metabolic stability but lower solubility compared to esters .

- Ether linkages (e.g., in WR300740/Dilazep , a diazepane-linked bis-benzoate) improve flexibility and solubility compared to purely alkyl chains .

Physicochemical Properties

| Compound Name | Molecular Weight (g/mol) | Key Substituents | Melting Point (°C) |

|---|---|---|---|

| Target Compound | ~450 (estimated) | 1-Methyl-2-((1-oxohexyl)oxy)propyl | Not reported |

| Propyl 3,4,5-trimethoxybenzoate (3) | ~256 | Straight-chain propyl | Not reported |

| (E)-7-(methyl...)heptyl derivative (2) | 593.25 | Sulfamoyl and acryloyl groups | 70–73 |

| Piperazine derivative (6k) | Not reported | Piperazine, 2-methoxybenzoyl | Not reported |

The target compound’s branched ester chain and ketone group likely increase its molecular weight and lipophilicity compared to simpler alkyl esters (e.g., propyl or butyl derivatives). This could enhance membrane permeability but reduce aqueous solubility.

Preparation Methods

Activation of the Carboxylic Acid Group

To facilitate esterification, the carboxylic acid is activated as an acid chloride or mixed anhydride :

- Acid Chloride Formation : Treating 3,4,5-trimethoxybenzoic acid with thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂) in anhydrous dichloromethane (DCM) yields the corresponding acid chloride. Catalytic dimethylformamide (DMF) may accelerate the reaction.

- Mixed Anhydride Method : Reaction with ethyl chloroformate in the presence of a base like triethylamine (TEA) generates a reactive intermediate for subsequent coupling.

Preparation of the Alcohol Component: 1-Methyl-2-((1-oxohexyl)oxy)propan-1-ol

The alcohol component, 1-Methyl-2-((1-oxohexyl)oxy)propan-1-ol , presents synthetic challenges due to its branched ether-ketone structure. Two primary strategies are explored:

Williamson Ether Synthesis

This classical method involves nucleophilic substitution between an alkoxide and an alkyl halide:

- Synthesis of the Alkoxide : Deprotonate 1-methylpropan-1-ol (isobutyl alcohol) at the secondary hydroxyl group using a strong base like sodium hydride (NaH) in tetrahydrofuran (THF).

- Alkylation with 1-Oxohexyl Halide : React the alkoxide with 6-bromohexan-2-one (or analogous halide) to form the ether linkage. The ketone group in the alkylating agent must remain stable under reaction conditions.

Challenges :

- Low yield due to steric hindrance at the branched alcohol.

- Competing elimination reactions under basic conditions.

Mitsunobu Reaction

The Mitsunobu reaction enables ether formation between alcohols using diethyl azodicarboxylate (DEAD) and triphenylphosphine (PPh₃):

- Reactants : Combine 1-methylpropan-1-ol with 6-hydroxyhexan-2-one in anhydrous THF.

- Conditions : Add DEAD and PPh₃ at 0°C, then warm to room temperature.

Advantages :

- Mild conditions preserve ketone functionality.

- High regioselectivity for secondary alcohols.

Esterification Strategies

Coupling the activated 3,4,5-trimethoxybenzoic acid derivative with the alcohol component is critical. Three methods are prominent:

Acid Chloride Method

React the acid chloride with 1-Methyl-2-((1-oxohexyl)oxy)propan-1-ol in the presence of a base (e.g., pyridine or TEA):

$$

\text{3,4,5-(MeO)}3\text{C}6\text{H}2\text{COCl} + \text{HO-CH(CH}3\text{)-CH}2\text{O-(CH}2\text{)}4\text{COCH}3 \xrightarrow{\text{Base}} \text{Target Ester} + \text{HCl}

$$

Optimization :

Steglich Esterification

Employ N,N'-dicyclohexylcarbodiimide (DCC) and DMAP to activate the carboxylic acid:

- Dissolve 3,4,5-trimethoxybenzoic acid and DCC in DCM.

- Add the alcohol component and DMAP, stirring at room temperature for 12–24 hours.

Benefits :

Enzymatic Esterification

Recent advances utilize lipases (e.g., Candida antarctica Lipase B) in non-aqueous media:

- Conditions : 40°C, tert-butanol solvent, molecular sieves to absorb water.

- Yield : ~70–80% with high enantiomeric excess for chiral alcohols.

Analytical Characterization

Post-synthesis, the product is purified via silica gel chromatography (eluent: ethyl acetate/hexanes) and characterized using:

- NMR Spectroscopy : Confirm ester linkage (δ 7.5–8.0 ppm for aromatic protons; δ 4.0–4.5 ppm for methylene adjacent to oxygen).

- Mass Spectrometry : High-resolution MS validates molecular ion ([M+H]⁺ expected for C₂₄H₃₆O₈: 476.24).

- IR Spectroscopy : Peaks at 1720 cm⁻¹ (ester C=O) and 1705 cm⁻¹ (ketone C=O).

Q & A

Q. What are the established synthetic routes for preparing 1-methyl-2-((1-oxohexyl)oxy)propyl 3,4,5-trimethoxybenzoate?

The compound is typically synthesized via esterification of 3,4,5-trimethoxybenzoic acid with methanol or other alcohols under acidic catalysis, followed by functionalization of the propyl chain. Key steps include:

- Esterification : Reacting 3,4,5-trimethoxybenzoic acid with methanol using H₂SO₄ or DCC/DMAP as catalysts to form the methyl ester intermediate .

- Chain functionalization : Introducing the 1-oxohexyloxypropyl group via nucleophilic substitution or coupling reactions, often requiring anhydrous conditions and inert atmospheres to prevent hydrolysis .

- Purification : Column chromatography (e.g., CH₂Cl₂/MeOH/NH₄OH gradients) or recrystallization to isolate the final product .

Q. How is the compound characterized for structural confirmation?

Standard analytical methods include:

- NMR spectroscopy : ¹H/¹³C NMR to verify substituent positions and ester linkages (e.g., δ ~7.3 ppm for aromatic protons, δ ~3.8–4.3 ppm for methoxy and ester groups) .

- Mass spectrometry : ESI-HRMS for molecular ion confirmation (e.g., [M+H]+ calculated vs. observed m/z) .

- Chromatography : TLC/HPLC to assess purity (>95% by area normalization) .

Q. What are the preliminary structure-activity relationship (SAR) insights for this compound?

SAR studies on analogous esters reveal:

- Alkyl chain length : Longer chains (e.g., hexyl vs. propyl) enhance lipophilicity and membrane permeability, impacting bioavailability .

- Methoxy substitution : The 3,4,5-trimethoxybenzoyl group is critical for receptor binding, as seen in P-glycoprotein inhibitors .

- Branched vs. linear chains : Branched chains (e.g., isopropyl) reduce steric hindrance, improving interaction with hydrophobic pockets .

Advanced Research Questions

Q. How can regioselectivity challenges during synthesis be addressed?

Regioselective esterification or alkylation often requires:

- Protecting groups : Temporarily block reactive sites (e.g., phenolic -OH) to direct reactions to desired positions .

- Catalytic control : Use of DMAP or TEMPO to enhance reaction specificity in multi-step syntheses .

- Isomer separation : Chiral HPLC or crystallization to resolve enantiomers or regioisomers .

Q. What methodologies resolve contradictions in biological activity data?

Discrepancies in cytotoxicity or receptor binding may arise from:

- Solubility variability : Use standardized solvents (e.g., DMSO with <0.1% water) and controls for aggregation effects .

- Metabolic instability : Conduct stability assays in liver microsomes to identify labile groups (e.g., ester hydrolysis) .

- Off-target effects : Employ siRNA knockdown or competitive binding assays to validate target specificity .

Q. How is the compound optimized for dual-target inhibition (e.g., P-gp and hCA XII)?

Optimization strategies include:

- Hybrid pharmacophores : Combine 3,4,5-trimethoxybenzoyl (P-gp binding) with coumarin derivatives (hCA XII inhibition) via spacer modulation .

- Spacer length tuning : Adjust alkyl chain length (C3–C7) to balance steric and electronic effects, as seen in analogs with IC₅₀ values <1 μM .

- Salt formation : Improve solubility via hydrochloride salts without compromising activity (mp 74–77°C for HCl derivatives) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.